(R)-Afacifenacin
Description
Properties
Molecular Formula |
C₂₇H₂₆F₃N₃O₂ |
|---|---|
Molecular Weight |
481.51 |
Synonyms |
(R)-(-)-3-[1-[3-(Trifluoromethoxy)benzyl]piperidin-4-yl]-4-phenyl-3,4-dihydro-1H-quinazolin-2-one |
Origin of Product |
United States |
Stereoselective Chemical Synthesis and Structural Elucidation of R Afacifenacin
Advanced Synthetic Pathways for Enantiomerically Pure (R)-Afacifenacin
The synthesis of an enantiomerically pure compound like (R)-Afacifenacin can be approached in two primary ways: by separating the desired enantiomer from a racemic mixture (chiral resolution) or by directly synthesizing the single enantiomer (asymmetric synthesis). ub.edursc.org Both strategies aim to deliver the active pharmaceutical ingredient with high optical purity.
Chiral resolution involves the separation of a 50:50 mixture of enantiomers (a racemate). This is a common strategy when a racemic synthesis is more straightforward or cost-effective to develop initially. galchimia.com Several established methods are available for resolving racemates.
One common industrial method is diastereomeric salt formation . This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. ardena.com Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomer.
Another powerful technique is preparative chiral chromatography . This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and allowing for their separation. tsijournals.comnih.gov Patent literature concerning compounds related to Afacifenacin (B605209) suggests the use of chiral columns as a viable method for obtaining specific stereoisomers. google.com
A third approach is enzymatic kinetic resolution . This method utilizes enzymes that selectively catalyze a reaction on only one of the enantiomers in a racemic mixture. This transforms one enantiomer into a different compound, which can then be easily separated from the unreacted, desired enantiomer. nih.gov
Asymmetric synthesis aims to create a specific stereoisomer directly, often with higher efficiency and less waste than chiral resolution, as the theoretical maximum yield is 100% rather than 50%. pharmatimes.com These methods introduce chirality during the reaction sequence.
Key strategies in asymmetric synthesis include:
Use of Chiral Catalysts: A small amount of a chiral catalyst (such as an organocatalyst or a metal complex with a chiral ligand) can direct a reaction to produce a large quantity of a single enantiomer. nih.gov This is a highly efficient and widely used approach in modern drug synthesis. ub.edu
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. semanticscholar.org
Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiomerically pure natural products (like amino acids, sugars, or terpenes) as starting materials. nih.govub.edu The inherent chirality of the starting material is incorporated into the final product through a series of chemical transformations.
While specific, published asymmetric syntheses for (R)-Afacifenacin are not detailed in readily available literature, the development of such a molecule would almost certainly employ one of these established, powerful methodologies to ensure the efficient and controlled production of the desired enantiomer.
Chiral Resolution Techniques
Structural Characterization Techniques in Enantiomeric Purity Assessment
Once a synthesis is complete, the resulting product must be rigorously analyzed to confirm its chemical structure and, crucially, to determine its enantiomeric purity. A variety of spectroscopic and chromatographic techniques are employed for this purpose. bruker.com
Structural elucidation is typically achieved using a combination of methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. bruker.com
Assessing enantiomeric purity is a more specialized challenge because enantiomers have nearly identical physical properties. tsijournals.com The most common and reliable methods involve chromatography or electrophoresis with a chiral selector.
| Technique | Principle | Key Advantages | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | The sample is passed through a column containing a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and separation. tsijournals.com | High resolution, accuracy, and reproducibility. Widely applicable to many classes of compounds. mdpi.com | Industry-standard for quantitative determination of enantiomeric excess (e.e.) in bulk drug substances and final products. tsijournals.commdpi.com |
| Chiral Capillary Electrophoresis (CE) | Separation occurs in a capillary based on the differential migration of enantiomers in an electric field, usually in the presence of a chiral selector (e.g., cyclodextrins) in the buffer. mdpi.commdpi.com | High separation efficiency, very small sample and reagent consumption, and rapid analysis times. mdpi.commdpi.com | Analysis of enantiomeric purity, especially for polar and water-soluble compounds. Useful during early development. mdpi.com |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. | Provides information about the absolute configuration of the molecule in solution. Can be coupled with HPLC for peak identification. researchgate.net | Determination of absolute configuration and confirmation of enantiomeric identity. |
The certainty of the pharmacological data for a chiral drug is critically dependent on its enantiomeric purity, making these analytical techniques indispensable. nih.gov
Characterization of Stereochemical Integrity in (R)-Afacifenacin Analogues
During drug development, analogues of a lead compound are often synthesized to optimize its properties. When working with a chiral compound like (R)-Afacifenacin, it is crucial to characterize the stereochemical integrity of these new analogues. This process ensures that the modifications to the molecular structure have not altered or compromised the configuration at the essential chiral center.
The same analytical techniques used to characterize the parent compound are applied to its analogues. NMR and MS are used to confirm that the intended chemical transformation has occurred, while chiral HPLC or CE are employed to verify that the desired (R)-configuration has been maintained and to quantify the enantiomeric purity. bruker.com
Furthermore, the characterization process must also identify any potential impurities, including stereoisomers that may have formed as by-products during the synthesis. sgs-institut-fresenius.de The identification and structural elucidation of process-related impurities and degradation products are critical for regulatory approval and patient safety. bruker.comcaymanchem.com For example, studies on the related compound Darifenacin (B195073) have detailed the use of advanced mass spectrometry techniques (LC-ESI/MSn) to identify and characterize such impurities. caymanchem.com This level of rigorous analysis is standard practice for ensuring the quality and consistency of any new chiral pharmaceutical agent and its analogues.
Molecular and Cellular Pharmacology of R Afacifenacin
Muscarinic Receptor Subtype Binding Kinetics and Affinity
(R)-Afacifenacin acts as a nonselective antagonist at muscarinic acetylcholine (B1216132) receptors. tandfonline.comresearchgate.net These receptors, part of the G-protein coupled receptor (GPCR) family, are crucial in mediating the effects of the neurotransmitter acetylcholine in various tissues. There are five subtypes of muscarinic receptors (M1 through M5), and the non-selective nature of (R)-Afacifenacin implies it interacts with several of these subtypes. researchgate.net The therapeutic and cellular effects of such antagonists are largely determined by their binding affinity (how strongly they bind to the receptor) and kinetics (the rates of association and dissociation).
To quantify the affinity of a compound for its receptor, in vitro binding assays are essential tools. nih.gov Radioligand binding assays are a common method used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor. nih.govics.org In these experiments, cell membranes or tissues containing the receptor of interest are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled competitor drug. ics.org The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. nih.gov This value can then be used to calculate the inhibition constant (Ki), which reflects the intrinsic binding affinity of the compound for the receptor. ics.org
Table 1: Illustrative In Vitro Binding Affinities (Ki, nM) of Selected Antimuscarinic Agents for Human Muscarinic Receptors (Note: This table is illustrative and based on generally reported selectivities. Specific values for (R)-Afacifenacin are not publicly available and are denoted as N/A.)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
|---|---|---|---|---|---|
| (R)-Afacifenacin | N/A | N/A | N/A | N/A | N/A |
| Oxybutynin (B1027) | ~6 | ~10 | ~3 | N/A | N/A |
| Tolterodine (B1663597) | ~4 | ~10 | ~6 | N/A | N/A |
| Darifenacin (B195073) | ~17 | ~49 | ~1 | ~32 | ~13 |
| Solifenacin (B1663824) | ~13 | ~33 | ~2.5 | ~20 | ~10 |
This interactive table is based on representative data from various pharmacological studies. N/A indicates data not available.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide insights into how a ligand like (R)-Afacifenacin might interact with its receptor at an atomic level. numberanalytics.comnih.gov These models predict the binding pose of the ligand within the receptor's binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. chemrxiv.org
For muscarinic receptors, the binding site is located within a transmembrane helical bundle. The binding of antagonists typically involves interactions with key amino acid residues in this pocket. Although specific modeling studies for (R)-Afacifenacin are not published, analysis of other muscarinic antagonists reveals common interaction patterns. For instance, a conserved aspartate residue in transmembrane helix 3 is crucial for anchoring the positively charged amine group present in many muscarinic antagonists. Other aromatic residues within the binding pocket often form hydrophobic and pi-pi stacking interactions with the ligand's aromatic rings. mdpi.com MD simulations can further reveal the dynamics of these interactions over time, helping to understand the kinetics of binding and how the ligand stabilizes a specific, inactive conformation of the receptor. nih.gov
In Vitro Receptor Binding Assays (e.g., Radioligand Binding)
Mechanisms of Action at the Cellular Level
Beyond simple receptor binding, the pharmacological effects of (R)-Afacifenacin are defined by its influence on intracellular signaling pathways and cellular excitability.
As a muscarinic antagonist, (R)-Afacifenacin inhibits the signaling cascades normally initiated by acetylcholine. Muscarinic receptors couple to different G-proteins to exert their effects. nih.gov M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channels. frontiersin.org M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). nih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
By blocking these receptors, (R)-Afacifenacin prevents these downstream events. For example, antagonism of M3 receptors in bladder smooth muscle prevents the Gq/11-mediated signaling that leads to contraction. openaccessjournals.com This blockade inhibits the production of IP3 and DAG, thereby preventing the subsequent mobilization of intracellular calcium and the activation of protein kinase C (PKC), both of which are critical for muscle contraction. nih.govresearchgate.net The ability of GPCR ligands to selectively modulate G-protein pathways versus other pathways like those involving β-arrestin is an area of intense research, known as biased agonism. nih.govmdpi.com As an antagonist, (R)-Afacifenacin is expected to block all downstream signaling from the receptor.
A key consequence of M3 receptor activation is an increase in the concentration of intracellular calcium ([Ca2+]i), which triggers smooth muscle contraction. nih.govresearchgate.net This calcium increase comes from two main sources: release from intracellular stores like the sarcoplasmic reticulum (SR), mediated by IP3, and influx from the extracellular space through membrane channels. nih.govnih.gov
Studies on the effects of muscarinic antagonists demonstrate their ability to prevent this calcium mobilization. For example, solifenacin has been shown to inhibit carbachol-stimulated Ca2+ mobilization in detrusor cells. nih.gov (R)-Afacifenacin, by blocking the M3 receptor, would similarly be expected to inhibit the production of IP3, thus preventing the release of calcium from the SR. This directly interferes with the primary signal for contraction in smooth muscle cells. Studies on various Gq/11-coupled receptors in bladder tissue show that while intracellular calcium release is important, calcium sensitization pathways, such as those involving Rho kinase, also play a significant role in contraction. nih.govresearchgate.net Antagonism by compounds like (R)-Afacifenacin would inhibit the initial GPCR activation that is upstream of both calcium release and Rho kinase activation.
A distinctive feature of (R)-Afacifenacin is its dual mechanism, which includes the blockade of sodium channels in addition to muscarinic antagonism. tandfonline.comresearchgate.net Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. By blocking these channels, a compound can reduce cell excitability, producing a local anesthetic-like effect. researchgate.net
This action is particularly relevant for the inhibition of afferent nerve pathways. researchgate.net In the context of bladder function, afferent nerves signal bladder filling and sensation to the central nervous system. By blocking sodium channels in these nerves, (R)-Afacifenacin can reduce the signaling that contributes to the sensation of urgency. This mechanism is distinct from its effects on the detrusor muscle via muscarinic receptors. Other antimuscarinic drugs, such as darifenacin, have been investigated for their effects on other ion channels, like potassium channels, which can also influence cellular excitability and vascular tone. nih.gov The combined actions of (R)-Afacifenacin on both muscarinic receptors and sodium channels provide a multi-faceted approach to modulating cellular function.
Investigation of Afferent Nerve Activity Modulation
A distinguishing characteristic of (R)-Afacifenacin's pharmacological profile is its ability to modulate afferent nerve activity. medchemexpress.comnewdrugapprovals.org This action is attributed to its capacity to block sodium (Na+) channels, a mechanism separate from its effects on muscarinic receptors. newdrugapprovals.orgresearchgate.netmedkoo.comresearchgate.net Blockade of these voltage-gated sodium channels can inhibit the transmission of sensory nerve impulses from the bladder. medchemexpress.comcvpharmacology.com This mechanism is thought to reduce the afferent signals that contribute to the sensation of urinary urgency. medchemexpress.commedkoo.com By inhibiting the bladder afferent pathway, (R)-Afacifenacin demonstrates a mode of action that goes beyond simple smooth muscle relaxation. newdrugapprovals.orgdcchemicals.commedchemexpress.com This sodium channel blockade is sometimes described as producing a local anesthetic-like effect. researchgate.netresearchgate.net
Preclinical Pharmacological Characterization of R Afacifenacin in in Vitro and Ex Vivo Systems
Isolated Organ and Tissue Bath Studies
Isolated organ and tissue bath studies are fundamental in preclinical pharmacology for assessing a compound's direct effects on specific tissues in a controlled environment.
The urinary bladder detrusor muscle is a key target for drugs treating overactive bladder (OAB). Its contraction is primarily mediated by acetylcholine (B1216132) acting on M3 muscarinic receptors. openaccessjournals.comscielo.br (R)-Afacifenacin has been investigated for its ability to antagonize these contractions.
Studies on isolated detrusor muscle strips are conducted to measure the inhibitory effect of antimuscarinic agents on contractions induced by substances like carbachol (B1668302), a cholinergic agonist. While specific data for (R)-Afacifenacin's effect on detrusor strips was not available in the reviewed literature, the general approach involves determining the concentration of the antagonist required to inhibit the contractile response by 50% (IC50). For instance, studies on similar antimuscarinic agents like darifenacin (B195073) have shown significant reduction in the maximum contractile force induced by carbachol in detrusor preparations. frontiersin.org Afacifenacin (B605209) is recognized as a nonselective muscarinic receptor antagonist being developed for OAB. nih.govnih.govtandfonline.comtandfonline.comresearchgate.net
A common side effect of antimuscarinic drugs for OAB is dry mouth, resulting from the blockade of muscarinic receptors in the salivary glands. Therefore, assessing a compound's effect on salivary gland secretion is a critical step.
In vitro and ex vivo models of salivary glands are used to evaluate the inhibitory potential of drugs on saliva production. nih.govactaorthop.org These studies often measure the inhibition of pilocarpine-induced salivation. oncotarget.com The selectivity of a compound for the bladder over the salivary gland is a key determinant of its therapeutic potential. For example, some antimuscarinic agents show a greater affinity for muscarinic receptors in the parotid gland than in the bladder, while others demonstrate the opposite profile. nih.gov While detailed data for (R)-Afacifenacin was not available, research on other compounds highlights the importance of comparing inhibitory constants (Ki) in bladder versus salivary gland tissues to predict the likelihood of dry mouth. nih.govfaimallusr.com
Some antimuscarinic agents possess additional pharmacological properties, such as blocking ion channels, which can modulate nerve excitability. Afacifenacin is described as having a dual mechanism of action, combining nonselective muscarinic receptor antagonism with the inhibition of bladder afferent pathways through sodium (Na+) channel blockade. nih.govtandfonline.comtandfonline.comresearchgate.net This action on afferent nerves could contribute to its efficacy in treating OAB.
Studies on isolated peripheral nerve tissues can elucidate these effects. nih.gov While specific ex vivo studies on (R)-Afacifenacin's modulation of peripheral nerve excitability were not found in the reviewed literature, this dual action suggests a potential to reduce the sensory aspects of OAB, such as urgency.
Salivary Gland Secretion Investigations
Cell-Based Assays for Functional Response Evaluation
Cell-based assays are instrumental in characterizing the interaction of a drug with its molecular target and the subsequent cellular response. accelevirdx.comfrontiersin.orgconceptlifesciences.com
Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. nih.govnih.govscielo.brthermofisher.com For OAB research, primary cultures of human bladder smooth muscle cells or urothelial cells can be used to study the effects of compounds like (R)-Afacifenacin on cell signaling and function.
Although specific studies employing primary cell cultures to evaluate (R)-Afacifenacin were not identified in the provided search results, this methodology is crucial for understanding how the drug affects human cells in a controlled setting, bridging the gap between animal models and clinical trials.
To determine the affinity and selectivity of a compound for specific receptor subtypes, cell lines that are genetically engineered to express a single human receptor subtype are commonly used. ics.org Chinese Hamster Ovary (CHO) cells are frequently utilized for this purpose. nih.govfaimallusr.comics.org
Radioligand binding assays are performed on these stable cell lines to measure the binding affinity (Ki) of a drug for different muscarinic receptor subtypes (M1-M5). This allows for a detailed understanding of the drug's receptor selectivity profile. For instance, a compound with high affinity for M3 receptors and lower affinity for other subtypes might be predicted to have a favorable efficacy-to-side-effect ratio for treating OAB. openaccessjournals.comics.orgnih.gov
While specific pKi values for (R)-Afacifenacin were not available, the table below illustrates the typical data generated from such studies for other antimuscarinic agents.
Table 1: Example of Binding Affinities (pKi) of Antimuscarinic Compounds for Human Muscarinic Receptor Subtypes Expressed in CHO-K1 Cells
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
|---|---|---|---|---|---|
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Oxybutynin (B1027) | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Tolterodine (B1663597) | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
Primary Cell Culture Models
Electrophysiological Assessments in Isolated Cells/Tissues
Preclinical evaluation of (R)-Afacifenacin, also known as SMP-986, in isolated cellular and tissue systems has focused on elucidating the electrophysiological mechanisms that underpin its therapeutic potential for overactive bladder (OAB). The primary findings from these investigations reveal a dual pharmacological profile, distinguishing it from other agents in its class. researchgate.nettandfonline.com (R)-Afacifenacin functions through both nonselective muscarinic receptor antagonism and the blockade of voltage-gated sodium channels. researchgate.nettandfonline.com This latter action, in particular, constitutes a key component of its electrophysiological characterization.
The sodium channel blocking activity of (R)-Afacifenacin is believed to be central to its inhibitory effects on bladder afferent nerve pathways. researchgate.nettandfonline.comtandfonline.commedchemexpress.com Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including sensory neurons. cvpharmacology.compatsnap.com In conditions like OAB, afferent nerves can become hyperexcitable. By blocking these channels, (R)-Afacifenacin can reduce the excessive firing of primary afferent neurons, thereby dampening the sensory signals that contribute to the sensation of urgency and urinary frequency. medchemexpress.comnih.gov This mechanism is analogous to the action of local anesthetics and some antiarrhythmic drugs that stabilize cell membranes by inhibiting sodium ion influx. patsnap.comnih.gov
Studies on bladder sensory neurons have shown that specific sodium channel subtypes, such as NaV1.7 and NaV1.8, play a significant role in neuronal excitability and the transmission of sensory information. nih.govfrontiersin.org While direct patch-clamp studies quantifying the specific effects of (R)-Afacifenacin on individual ion channels (e.g., IC50 values for NaV subtypes, or effects on potassium or calcium channels) or its precise impact on action potential parameters in isolated bladder neurons are not extensively detailed in publicly available literature, its described mechanism points to a direct modulation of neuronal excitability. researchgate.nettandfonline.com The inhibition of the bladder afferent pathway via sodium-channel blockade is a key feature highlighted in its preclinical profile. researchgate.netmedchemexpress.com
The following table summarizes the reported electrophysiological characteristics of (R)-Afacifenacin based on its described mechanism of action in preclinical contexts.
Table 1: Summary of Electrophysiological Properties of (R)-Afacifenacin in Preclinical Systems
| Property | Finding/Inferred Action | Target Cell/Tissue Type | Reference |
|---|---|---|---|
| Ion Channel Blockade | Blocks voltage-gated sodium channels. | Bladder Afferent Neurons | medchemexpress.com, researchgate.net, tandfonline.com, tandfonline.com |
| Mechanism of Action | Inhibition of afferent nerve pathways. | Sensory Nerves | researchgate.net, tandfonline.com |
| Receptor Antagonism | Nonselective blockade of muscarinic receptors. | Smooth Muscle, Neurons | researchgate.net, tandfonline.com, tandfonline.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (R)-Afacifenacin |
| Afacifenacin |
| SMP-986 |
| Sodium |
| Potassium |
| Calcium |
| NaV1.7 |
Preclinical Pharmacokinetics and Metabolism of R Afacifenacin in Non Human Systems
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Afacifenacin Derivatives
Design and Synthesis of (R)-Afacifenacin Analogues
The design and synthesis of (R)-afacifenacin and its analogues have been a focused effort to develop potent and selective antimuscarinic agents for conditions such as overactive bladder. A key study in this area involved the preparation of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramide derivatives to explore their M1, M2, and M3 muscarinic receptor subtype selectivity. bioline.org.br This research led to the identification of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyramide (KRP-197) as a promising drug candidate. bioline.org.br
The synthesis of these analogues generally starts from 2,2-diphenylacetonitrile. The core structure of 4-(1-imidazolyl)-2,2-diphenylbutyramide was modified at the imidazole (B134444) ring and the amide moiety to investigate the impact of these changes on antimuscarinic activity. bioline.org.br
Key findings from the SAR studies of these analogues include:
Substitution on the Imidazole Ring: The introduction of a methyl group at the 2-position of the imidazole ring was found to be crucial for M3 receptor selectivity. bioline.org.br
Amide Moiety: Modifications to the amide portion of the molecule also played a significant role in modulating activity. bioline.org.br
The table below summarizes the structure-activity relationships for a selection of synthesized 4-(1-imidazolyl)-2,2-diphenylbutyramide derivatives as reported in the literature. bioline.org.br
| Compound | R | Antimuscarinic Activity (pA2) | M3/M1 Selectivity |
| 1 | H | 7.5 | 1.0 |
| 2 | 2-Methyl | 8.2 | 3.2 |
| 3 | 4-Methyl | 7.6 | 1.3 |
| 4 | 2-Ethyl | 7.9 | 2.5 |
| 5 | 2-Isopropyl | 7.7 | 2.0 |
Data sourced from Miyachi H, et al. 1999. bioline.org.br
These studies demonstrated that small alkyl substitutions on the imidazole ring could significantly influence both the potency and selectivity of the compounds, with the 2-methyl derivative (which would later be developed as (R)-afacifenacin) showing a favorable profile. bioline.org.br
Quantitative Structure-Activity Relationship (QSAR) Modeling
As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) models for (R)-afacifenacin have not been published. QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.orgmedchemexpress.com For a class of drugs like muscarinic antagonists, QSAR models can help in designing new molecules with improved potency and selectivity. who.intnih.gov
In general, QSAR studies for muscarinic antagonists often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, which are then correlated with biological activity using statistical methods like multiple linear regression. wikipedia.org These models can identify key structural features that are either beneficial or detrimental to the desired activity. medchemexpress.com While no specific model for (R)-afacifenacin is available, the development of related M3 selective antagonists like darifenacin (B195073) has benefited from such computational approaches. rsc.org
Pharmacophore Development and Molecular Docking Simulations
There is a lack of published pharmacophore models and molecular docking simulations specifically for (R)-afacifenacin. However, general pharmacophore models for M3 muscarinic receptor antagonists have been developed. These models typically highlight essential structural features required for binding to the M3 receptor, such as a cationic center, a hydrogen bond acceptor, and hydrophobic regions that interact with the receptor's binding pocket. ardena.com
(R)-Afacifenacin's structure, which includes a tertiary amine that can be protonated, a carbonyl group (hydrogen bond acceptor), and two phenyl rings (hydrophobic regions), aligns well with the general pharmacophore for M3 antagonists.
Molecular docking simulations are computational techniques used to predict the binding orientation of a ligand to its target protein. For M3 antagonists, docking studies have helped to elucidate the key amino acid residues in the binding site that are crucial for ligand recognition and affinity. Although specific docking studies for (R)-afacifenacin are not available, it is expected to bind to the M3 receptor in a manner similar to other diphenylacetamide-based antagonists, with the phenyl groups occupying a hydrophobic pocket and the imidazole and amide moieties forming specific interactions with the receptor.
Stereoisomer Comparative SAR Analysis
(R)-Afacifenacin is a single enantiomer, which implies that its stereochemistry is critical for its pharmacological activity. In chiral drugs, the two enantiomers (R and S forms) can have different biological activities, with one often being more potent or having a better safety profile than the other. The development of a single enantiomer is a common strategy in modern drug design to optimize therapeutic outcomes.
While direct comparative SAR studies detailing the specific activities of the (R)- and (S)-enantiomers of afacifenacin (B605209) are not publicly available, the selection of the (R)-enantiomer for clinical development strongly suggests that it possesses the desired pharmacological profile. It is common for one enantiomer of a chiral drug to have significantly higher affinity for the target receptor. In the case of other muscarinic antagonists, such as darifenacin, the (S)-enantiomer is the active form. The general principle in pharmacology is that the three-dimensional arrangement of atoms in a molecule is crucial for its interaction with a biological target. Therefore, it can be inferred that (R)-afacifenacin exhibits greater potency and/or selectivity for the muscarinic receptors compared to its (S)-counterpart.
Advanced Research Methodologies for R Afacifenacin Characterization
Analytical Methodologies for Research and Characterization
Analytical chemistry provides the foundational data for the development of (R)-Afacifenacin, ensuring its structural integrity and purity.
Chiral Chromatography (e.g., HPLC, LC-MS/MS) for Enantiomeric Purity
The therapeutic activity of many chiral drugs is often confined to a single enantiomer. Therefore, verifying the enantiomeric purity of (R)-Afacifenacin is a critical quality control step. Chiral chromatography is the cornerstone technique for this purpose. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used method for the separation of enantiomers. mdpi.comscielo.br The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and allowing for their separation and quantification. wvu.edu
For compounds similar to (R)-Afacifenacin, such as other muscarinic receptor antagonists, specific chiral HPLC methods have been developed. For instance, the separation of solifenacin (B1663824) enantiomers and diastereomers has been achieved using a Chiralpak AD-H column with a mobile phase consisting of n-hexane, ethanol, and diethylamine. nih.gov Similarly, a stereoselective, stability-indicating HPLC method was reported for the separation of darifenacin (B195073) and its enantiomer. tsijournals.com These examples highlight the adaptability of chiral HPLC for ensuring the enantiomeric purity of related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for chiral analysis, particularly for quantifying trace levels of the undesired enantiomer. taylorandfrancis.com
Table 1: Illustrative Parameters for Chiral HPLC Method Development
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | Chiral Stationary Phase (CSP) based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), proteins, or synthetic polymers. | Chiralpak® series (e.g., AD-H, IC), Chiralcel® series (e.g., OD-H, OJ-H) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., ethanol, isopropanol), often with an additive. | n-Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | The rate at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |
| Detection | Ultraviolet (UV) or Mass Spectrometry (MS) detection. | UV at a specific wavelength (e.g., 220 nm), MS for higher sensitivity |
| Temperature | Column temperature can influence enantioselectivity. | 20 - 40 °C |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of (R)-Afacifenacin. paulrpalmer.com A combination of techniques is typically employed to elucidate the complete molecular architecture. taylorandfrancis.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. univie.ac.atsemanticscholar.org 1D NMR (¹H and ¹³C) experiments help identify the different types of protons and carbons, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, confirming the constitution and configuration of (R)-Afacifenacin. semanticscholar.orgnih.gov Solid-state NMR (ssNMR) can also provide insights into the structure of the compound in its solid form. rsc.org
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. inotiv.com Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint for structural confirmation. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. paulrpalmer.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, providing evidence for the presence of key structural motifs within (R)-Afacifenacin. nih.govmdpi.com
Table 2: Application of Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Application to (R)-Afacifenacin |
| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. | Confirms the arrangement of protons in the molecule. |
| ¹³C NMR | Number and type of carbon atoms. | Verifies the carbon skeleton of the compound. |
| 2D NMR | Connectivity between atoms (H-H, C-H). | Establishes the complete bonding network. |
| HRMS | Precise molecular weight and elemental composition. | Confirms the molecular formula. |
| MS/MS | Fragmentation pattern. | Provides structural fingerprinting for identification. |
| IR Spectroscopy | Presence of functional groups. | Identifies key chemical bonds and functional groups. |
Trace Analysis of Metabolites and Impurities
The identification and quantification of metabolites and impurities are crucial for understanding the disposition of (R)-Afacifenacin in the body and for ensuring its safety and quality. inotiv.com Impurities can arise during synthesis or degradation, while metabolites are formed in the body through metabolic processes. chemicea.com
LC-MS/MS is the primary technique for the trace analysis of metabolites and impurities due to its high sensitivity and specificity. taylorandfrancis.comnih.gov For instance, in the metabolism studies of imidafenacin, a related compound, LC-MS/MS was used to identify various metabolites in plasma, urine, and feces. nih.gov The development of a stability-indicating HPLC method is also essential to separate the active pharmaceutical ingredient from its potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). tsijournals.comrsc.org Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, reporting, and qualification of impurities in new drug substances. inotiv.comnih.gov
In Vitro and Ex Vivo Models for Mechanistic Elucidation
To understand how (R)-Afacifenacin exerts its therapeutic effect, advanced in vitro and ex vivo models are employed to study its mechanism of action at a cellular and tissue level. mdpi.com
Microphysiological Systems (MPS) and Organ-on-a-Chip Platforms
Microphysiological systems (MPS), also known as organ-on-a-chip technologies, are emerging as powerful tools in drug discovery. altex.org These devices contain cultured human cells in a microfluidic environment that mimics the structure and function of human organs. mdpi.comnih.govvanderbilt.edu For (R)-Afacifenacin, an MPS model of the bladder or relevant neuronal tissues could provide significant insights into its mechanism of action. These systems allow for the real-time monitoring of cellular responses to the drug under physiologically relevant conditions, offering a more human-relevant alternative to traditional cell culture models. altex.orgmdpi.com
Genetically Modified Animal Models for Target Validation
Genetically modified animal models, such as knockout or transgenic mice, play a critical role in the validation of drug targets. gd3services.comnih.govnih.gov By altering the expression of the gene encoding the target protein of (R)-Afacifenacin (e.g., a specific muscarinic receptor subtype), researchers can confirm that the drug's therapeutic effects are indeed mediated through this target. researchgate.net These models are invaluable for understanding the physiological role of the target and for predicting potential on-target effects of the drug in a whole-organism context. gd3services.com The use of inducible and reversible gene silencing systems in mice can serve as a surrogate for the therapeutic action of an antagonist drug like (R)-Afacifenacin. nih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools for the characterization of drug candidates like (R)-Afacifenacin at a molecular level. These in silico methods allow for the detailed investigation of its interaction with its biological target, the M3 muscarinic acetylcholine (B1216132) receptor (M3R), and an analysis of its intrinsic electronic properties that govern this interaction. By simulating the complex biomolecular system and calculating quantum mechanical properties, researchers can gain insights that are difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational drug design, enabling the study of the dynamic behavior of a ligand-receptor complex over time. nih.govfrontiersin.org For (R)-Afacifenacin, MD simulations are crucial for understanding its binding mechanism, identifying key interactions within the M3 receptor's binding site, and elucidating the structural basis for its selectivity and affinity.
Research in this area typically involves constructing a detailed atomistic model of the human M3 muscarinic receptor. As obtaining crystal structures for every receptor-ligand complex is challenging, homology modeling is often employed, using existing crystal structures of similar receptors, such as bovine rhodopsin or the human M2 or M3 receptor itself, as a template. researchgate.netresearchgate.netnih.gov The receptor model is then embedded within a simulated biological membrane, such as a palmitoyl-oleyl phosphatidylcholine (POPC) bilayer, and solvated with water molecules and ions to mimic the physiological environment. researchgate.netbiorxiv.org
Once the system is prepared, (R)-Afacifenacin is docked into the orthosteric binding pocket of the M3R. The entire system then undergoes extensive MD simulations, often spanning hundreds of nanoseconds to microseconds, using sophisticated force fields like CHARMM to govern the interactions between atoms. biorxiv.orgnih.gov These simulations track the movements of every atom, revealing the stability of the binding pose, conformational changes in the protein, and the specific interactions that anchor the ligand.
Studies on similar M3 antagonists like tiotropium (B1237716) and N-methylscopolamine have provided a framework for what to expect from simulations with (R)-Afacifenacin. nih.govbiorxiv.org These simulations have identified a conserved orthosteric binding pocket across muscarinic receptor subtypes, with a crucial aspartate residue in transmembrane helix 3 (TM3) that forms an ionic bond with the positively charged nitrogen common to most muscarinic antagonists. nih.gov Further analysis of simulation trajectories highlights a network of aromatic and polar residues that form critical hydrogen bonds and van der Waals interactions, stabilizing the ligand in the binding pocket. nih.gov Moreover, dynamic movements of extracellular loops, particularly ECL2, have been shown to be relevant for the kinetics of ligand binding and unbinding, acting as a "gate" to the orthosteric site. ucl.ac.uk
| Parameter | Description/Value | Reference |
|---|---|---|
| Receptor Model | Human M3 Muscarinic Receptor (hM3R) | biorxiv.org |
| Ligand | Muscarinic Antagonist (e.g., Tiotropium) | nih.govbiorxiv.org |
| Force Field | CHARMM36m (for protein and lipids) | biorxiv.org |
| Membrane Bilayer | POPC (Palmitoyl-oleyl phosphatidylcholine) | researchgate.netbiorxiv.org |
| Solvent Model | TIP3P water model with 150 mM KCl | biorxiv.org |
| Simulation Software | GROMACS, ORCA | nih.govbiorxiv.org |
| Simulation Length | Typically ranges from nanoseconds to microseconds | nih.govucl.ac.uk |
| Key Interacting Residues | Asp147, Tyr148, Cys234, Thr235, Tyr506, Trp503 | nih.gov |
Quantum Chemical Calculations for Electronic Structure Analysis
While MD simulations describe the classical motion of atoms, quantum chemical calculations are used to investigate the electronic structure of a molecule, providing a deeper understanding of its intrinsic reactivity and intermolecular interaction potential. researchgate.net For (R)-Afacifenacin, methods like Density Functional Theory (DFT) are employed to analyze its electronic properties, which ultimately dictate how it recognizes and binds to the M3 receptor. nih.govpensoft.netmdpi.com
The standard procedure involves optimizing the geometry of the (R)-Afacifenacin molecule using a selected DFT functional, such as the widely used B3LYP, and a suitable basis set like 6-311++G(d,p). nih.govpensoft.net This initial step determines the molecule's most stable three-dimensional conformation and its electronic ground state. From this optimized structure, a variety of electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. pensoft.netmdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. pensoft.netmdpi.com A larger gap generally implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. mdpi.com It is an invaluable tool for predicting how the molecule will interact with other species. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms, which are potential hydrogen bond acceptors. mdpi.com Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms, making them potential hydrogen bond donors. mdpi.com
Global Reactivity Descriptors: DFT calculations can also yield a set of descriptors that quantify the reactive nature of a molecule. These include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. pensoft.net
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. researchgate.netpensoft.net
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. pensoft.net
Together, these calculated properties provide a detailed electronic profile of (R)-Afacifenacin, helping to rationalize the nature of its interactions—such as hydrogen bonds and electrostatic contacts—with the amino acid residues in the M3 receptor's binding site observed in MD simulations.
| Property | Calculated Value (eV) | Significance | Reference |
|---|---|---|---|
| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | pensoft.net |
| ELUMO | -0.86 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | pensoft.net |
| HOMO-LUMO Gap (ΔE) | 4.64 | Indicates chemical stability and low reactivity. | pensoft.net |
| Chemical Potential (μ) | -3.16 | Indicates stability and resistance to decomposition. | pensoft.net |
| Electrophilicity Index (ω) | 2.17 | Measures the capacity to accept electrons from a donor. | pensoft.net |
Future Directions and Unexplored Research Avenues
Investigation of Novel Receptor Interactions beyond Muscarinic and Sodium Channels
The established mechanism of (R)-Afacifenacin involves the blockade of muscarinic receptors and sodium channels, which contributes to its effects on bladder afferent pathways. researchgate.net However, the complex signaling environment of the lower urinary tract suggests that other receptor systems could be involved or modulated by this compound. Future investigations could productively focus on several potential targets that are known to play a role in bladder function and dysfunction. researchgate.netresearchgate.net
Promising areas for exploration include the purinergic and transient receptor potential (TRP) channel systems. researchgate.netresearchgate.net The urothelium releases ATP during bladder filling, which stimulates purinergic receptors (such as P2X3) on sensory nerves, playing a key role in the sensation of bladder fullness and urgency. researchgate.net Investigating whether (R)-Afacifenacin has any modulatory effect on these P2X3 receptors could reveal additional mechanisms contributing to its sensory-inhibiting properties.
Furthermore, several TRP channels, including TRPV1, TRPV4, and TRPA1, are expressed in the lower urinary tract and act as sensors for chemical and mechanical stimuli. researchgate.net These channels are considered exciting potential targets for future drugs aimed at treating lower urinary tract symptoms. researchgate.net A systematic screening of (R)-Afacifenacin's activity against this family of channels could uncover previously unknown interactions, providing a more complete picture of its mechanism of action. The cannabinoid system, also implicated in bladder control, represents another frontier for investigation. researchgate.netresearchgate.net
Elucidation of Long-Term Molecular and Cellular Effects
The long-term consequences of sustained dual blockade of muscarinic and sodium channels are not fully understood. While the immediate effects on bladder contractility and afferent nerve signaling are established, the chronic molecular and cellular adaptations that may occur in response to treatment with (R)-Afacifenacin warrant detailed study. Concerns have been raised regarding the potential long-term cognitive effects of antimuscarinic agents in general, making this an important area of research. tandfonline.com
Future studies should aim to elucidate how chronic exposure to (R)-Afacifenacin affects cellular processes such as gene expression, protein synthesis, and post-translational modifications in bladder cells and associated neurons. Investigating the compound's impact on cellular health, including markers of oxidative stress, inflammation, and apoptosis, would provide critical insights into its long-term cellular impact. Understanding these downstream effects is essential for a comprehensive assessment of the compound's biological activity beyond its primary receptor targets.
Development of Advanced Preclinical Disease Models for Mechanistic Studies
To date, much of the preclinical research on compounds for bladder dysfunction has relied on traditional in vitro and in vivo models. researchgate.netdp.tech While valuable, these models may not fully recapitulate the complex, multifactorial nature of human bladder diseases. nih.govopenaccessjournals.com The development and application of more advanced preclinical models are crucial for deeper mechanistic studies of (R)-Afacifenacin.
The use of organoids, or "mini-organs" grown from patient-derived stem cells, represents a significant step forward. Bladder organoids could provide a more physiologically relevant platform to study the compound's effects on human tissue architecture, cell-cell interactions, and disease-specific pathologies. nih.gov Furthermore, the creation of genetically engineered mouse models that mimic specific aspects of human overactive bladder (OAB) could allow researchers to dissect the compound's mechanism in a more controlled, biological system. openaccessjournals.com These advanced models, including patient-derived xenografts (PDXs), could help bridge the gap between preclinical findings and clinical outcomes by providing a more accurate prediction of therapeutic response. nih.gov Such platforms are invaluable for studying drug mechanisms, inflammation, hypoxia, and fibrosis in a translatable manner. mdpi.com
Exploration of (R)-Afacifenacin as a Tool Compound for Basic Science Research
A tool compound is a selective and well-characterized molecule used to probe biological pathways and validate therapeutic targets. Given its specific dual-action profile, (R)-Afacifenacin has significant potential to be used as a tool compound in basic science research to investigate the intricate interplay between cholinergic signaling and sodium channel-dependent nerve activity.
Researchers could utilize (R)-Afacifenacin to explore how these two pathways converge and interact to regulate mechanosensory transduction in the lower urinary tract. researchgate.net By selectively blocking both pathways simultaneously, the compound allows for the study of compensatory mechanisms and the relative contribution of each pathway to bladder sensation and motor response under various physiological and pathological conditions. This could lead to a better understanding of the fundamental mechanisms of bladder control and the pathogenesis of disorders like OAB, potentially uncovering new targets for future therapeutic development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
